5-amino-3-[(Z)-1-cyano-2-(2,3-dichlorophenyl)ethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-AMINO-3-[(1Z)-1-CYANO-2-(2,3-DICHLOROPHENYL)ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound with significant potential in various scientific fields. This compound belongs to the pyrazole family, known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-3-[(1Z)-1-CYANO-2-(2,3-DICHLOROPHENYL)ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE typically involves multi-step reactions. One common method includes the reaction of benzoyl chloride with cyanide, followed by the reaction with 2,3-dichloroaniline and cyanochloride . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
5-AMINO-3-[(1Z)-1-CYANO-2-(2,3-DICHLOROPHENYL)ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
5-AMINO-3-[(1Z)-1-CYANO-2-(2,3-DICHLOROPHENYL)ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing complex molecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-AMINO-3-[(1Z)-1-CYANO-2-(2,3-DICHLOROPHENYL)ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole
- 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile
- 7-(2-Aryl-1-cyanovinyl)-1,2,3,4-tetrahydropyrazolo[1,5-a][1,3,5]triazine-8-carbonitriles
Uniqueness
5-AMINO-3-[(1Z)-1-CYANO-2-(2,3-DICHLOROPHENYL)ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE is unique due to its specific structural features, such as the presence of both cyano and dichlorophenyl groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H11Cl2N5 |
---|---|
Molecular Weight |
380.2 g/mol |
IUPAC Name |
5-amino-3-[(Z)-1-cyano-2-(2,3-dichlorophenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C19H11Cl2N5/c20-16-8-4-5-12(17(16)21)9-13(10-22)18-15(11-23)19(24)26(25-18)14-6-2-1-3-7-14/h1-9H,24H2/b13-9+ |
InChI Key |
GRHUROXYKKQVAE-UKTHLTGXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)/C(=C/C3=C(C(=CC=C3)Cl)Cl)/C#N)C#N)N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)C(=CC3=C(C(=CC=C3)Cl)Cl)C#N)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.